molecular formula C15H14ClNO2 B8303311 6-(4-Chlorophenoxy)-2-propylnicotinaldehyde

6-(4-Chlorophenoxy)-2-propylnicotinaldehyde

Cat. No.: B8303311
M. Wt: 275.73 g/mol
InChI Key: FCZFVICHALTJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenoxy)-2-propylnicotinaldehyde is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

6-(4-chlorophenoxy)-2-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14ClNO2/c1-2-3-14-11(10-18)4-9-15(17-14)19-13-7-5-12(16)6-8-13/h4-10H,2-3H2,1H3

InChI Key

FCZFVICHALTJLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)OC2=CC=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product from Step 4 (30.5 g, 110 mmol), N-methylmorpholine-N-oxide (19.3 g, 165 mmol), tetrapropylammonium perruthenate (1.9 g, 5.5 mmol) and 4 Å molecular sieves (55 g) in dichloromethane (500 mL) was cooled with a water bath at 20° C. and stirred for 1 h. The reaction mixture was diluted with diethyl ether (1.5 L), stirred for 15 min and filtered through a short path of silica gel. Removal of the solvent gave the title product as a light yellow oil.
Name
product
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step Two

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